molecular formula C10H14ClNO2 B2655892 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride CAS No. 168903-12-6

1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride

Cat. No. B2655892
CAS RN: 168903-12-6
M. Wt: 215.68
InChI Key: UPLHTCPMLSJXAW-UHFFFAOYSA-N
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Description

1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride is a chemical compound with the CAS Number: 168903-12-6 . It has a molecular weight of 215.68 and its IUPAC name is 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2.ClH/c1-13-9-5-3-6-7 (10 (9)12)2-4-8 (6)11;/h3,5,8,12H,2,4,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Corrosion Inhibition

Research on compounds with similar functional groups has demonstrated significant potential in corrosion inhibition. For instance, studies on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole and carbohydrazide-pyrazole compounds show high efficiency in protecting mild steel against corrosion in acidic environments (Bentiss et al., 2009); (Paul, Yadav, & Obot, 2020). These findings suggest that 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride could similarly act as a corrosion inhibitor, potentially through adsorption on metal surfaces and forming a protective layer.

Antimicrobial and Anticancer Activity

Amino and methoxy groups have been incorporated into various compounds that exhibit antimicrobial and anticancer properties. For example, a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones showed antimicrobial potential and anticancer activity against a range of cancer cell lines (Sigroha, Narasimhan, Kumar, Khatkar, Ramasamy, Mani, Mishra, & Majeed, 2012). This evidence suggests that 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride could potentially be explored for similar biological activities, leveraging its structural features for interactions with biological targets.

Synthesis and Characterization Techniques

The synthesis and characterization of related compounds provide a methodological framework that could be applicable to 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride. Techniques such as X-ray crystallography, NMR, and mass spectrometry have been employed to elucidate the structure of complex organic compounds, offering insights into their stability, reactivity, and potential applications (Holschbach et al., 2003). Such methodologies could be instrumental in further research on the compound .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

properties

IUPAC Name

1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11;/h3,5,8,12H,2,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLHTCPMLSJXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride

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